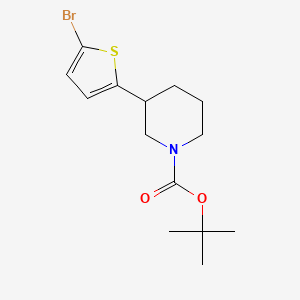

1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC13622876

Molecular Formula: C14H20BrNO2S

Molecular Weight: 346.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BrNO2S |

|---|---|

| Molecular Weight | 346.29 g/mol |

| IUPAC Name | tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-4-5-10(9-16)11-6-7-12(15)19-11/h6-7,10H,4-5,8-9H2,1-3H3 |

| Standard InChI Key | XRYNOGWXAPZUGZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its core piperidine ring substituted at the 3-position with a 5-bromo-2-thienyl group and at the 1-position with a tert-butyl ester. Key structural features include:

-

Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

-

5-Bromo-2-thienyl substituent: A bromine atom at the 5-position of a thiophene ring, conferring electrophilic reactivity.

-

Tert-butyl ester: A bulky, hydrolytically stable protecting group for carboxylic acids.

Alternative names include tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate and 2-bromo-5-(N-Boc-piperidin-3-yl)thiophene . The Boc (tert-butoxycarbonyl) group enhances solubility in organic solvents, facilitating synthetic manipulation.

Synthesis and Manufacturing

Hydrogenation of Pyridinecarboxylic Acid Derivatives

A patent (CN102174011A) describes the hydrogenation of pyridinecarboxylic acids to piperidinecarboxylic acids using palladium-carbon catalysts under 3–5 MPa hydrogen pressure at 80–100°C . While this method targets 2-, 3-, and 4-piperidinecarboxylic acids, analogous conditions could apply to the title compound by starting with a bromothienyl-substituted pyridine precursor. Key steps include:

-

Catalytic hydrogenation: Reduction of the pyridine ring to piperidine.

-

Esterification: Protection of the carboxylic acid as a tert-butyl ester.

Alkylation and Coupling Reactions

The synthesis of related piperidinecarboxylates in WO2014122474A1 involves alkylation of piperidine intermediates with bromoarenes . For this compound, a plausible route entails:

-

Boc protection: Treating 3-aminopiperidine with di-tert-butyl dicarbonate.

-

Suzuki coupling: Reacting Boc-protected 3-bromopiperidine with 5-bromo-2-thienylboronic acid.

Reaction conditions (e.g., palladium catalysts, base) would mirror those in the patent literature .

Physicochemical Properties

The bromothienyl group increases molecular polarity, while the tert-butyl ester enhances lipid solubility, favoring blood-brain barrier penetration .

Pharmacological Profile

Muscarinic M₄ Receptor Agonism

WO2014122474A1 highlights piperidinecarboxylates as selective M₄ receptor agonists with minimal M₂ activity, reducing cardiovascular risks . The title compound’s structural similarity to disclosed agonists suggests:

-

High M₄ affinity: The bromothienyl group may engage in π-π interactions with receptor aromatic residues.

-

Cognitive enhancement: M₄ activation modulates acetylcholine release, potentially alleviating symptoms of Alzheimer’s disease and schizophrenia .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

-

Schizophrenia: M₄ agonists mitigate positive (hallucinations) and negative (social withdrawal) symptoms .

-

Cognitive disorders: Enhanced cortical acetylcholine levels improve memory and learning.

Peripheral Applications

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

δ 1.45 ppm (tert-butyl, 9H).

-

δ 6.75–7.20 ppm (thiophene protons).

-

-

¹³C NMR: Peaks at δ 80–85 ppm (Boc carbonyl), δ 28 ppm (tert-butyl CH₃) .

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase.

-

Mobile phase: Acetonitrile/water (70:30).

-

Retention time: ~8–10 minutes (estimated).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume